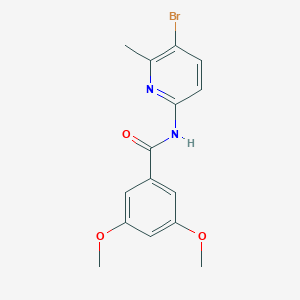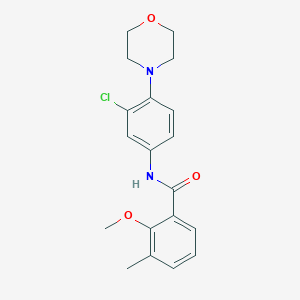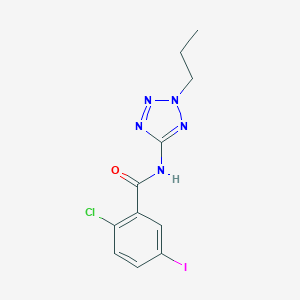![molecular formula C17H26N2O3 B251632 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This molecule has gained significant attention in the scientific community due to its potential therapeutic effects and its mechanism of action.
Wirkmechanismus
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide works by inhibiting the activity of this compound, which increases the levels of incretin hormones in the body. This leads to an increase in insulin secretion and a decrease in glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve beta-cell function, reduce inflammation, and improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide in lab experiments is its specificity for this compound, which allows for targeted inhibition of the enzyme. However, one limitation is that it may not be effective in all patients with type 2 diabetes, and further research is needed to identify patient populations that may benefit most from this treatment.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict treatment response to this compound inhibitors. Additionally, there is a need for further research on the long-term effects of this compound inhibition on beta-cell function and cardiovascular outcomes in patients with type 2 diabetes.
In conclusion, this compound is a promising molecule with potential therapeutic effects in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important area of study in the scientific community.
Synthesemethoden
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide is a complex process that involves several steps. The first step involves the preparation of 4-(2,2-dimethylpropanoylamino)-2-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with pentanamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion.
Eigenschaften
Molekularformel |
C17H26N2O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[4-(2,2-dimethylpropanoylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-7-8-15(20)19-13-10-9-12(11-14(13)22-5)18-16(21)17(2,3)4/h9-11H,6-8H2,1-5H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
HFUOSLBAWAESRD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)





